
N1-(3,3-diphenylpropyl)-N2-phenyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The most common method of synthesizing 3,3-Diphenylpropyl isocyanate, a related compound, involves the reaction of 3,3-diphenylpropylamine with phosgene. The product is then treated with hydrochloric acid to obtain the final product. Another synthesis method involves the demethylation of N, N-dimethyl-3,3-diphenylpropylamine, and then hydrolyzing to N-methyl-3,3-diphenylpropylamine .Chemical Reactions Analysis
3,3-Diphenylpropyl isocyanate, a related compound, is used as a reagent in various chemical reactions. It is used as a catalyst in the production of polyurethane foam and other polymers. It is believed to react with alcohols, amines, and carboxylic acids to form isocyanates.科学的研究の応用
Electrochemical Sensing Platforms
Innovative electrochemical redox-active nanocomposites synthesized using related diphenyl compounds as monomers have shown promise as sensing platforms. For instance, poly(N,N'-diphenyl-p-phenylediamine)-Au/Pt composites, synthesized through a one-pot method, exhibited excellent electrochemical redox activity and were applied for the sensitive detection of carbohydrate antigen 199, suggesting potential clinical research applications (Liyuan Wang et al., 2016).
Anticancer Activities
Synthetic Methodologies
Novel synthetic approaches using diphenyl compounds have facilitated the development of N-(2-carboxyphenyl)aryloxalmonoamides, showcasing the versatility of these compounds in synthetic organic chemistry. This highlights their importance in the synthesis of anthranilic acid derivatives and oxalamides, which are valuable in various chemical research contexts (V. Mamedov et al., 2016).
Glyoxalase I Inhibition for Therapeutic Applications
Research into glyoxalase I (GLO1) inhibitors has identified diphenyl derivatives as promising leads. These compounds, through their interaction with enzyme systems, have potential therapeutic applications in diseases where GLO1 plays a critical role, suggesting a new avenue for drug development (T. Chiba et al., 2012).
Safety And Hazards
特性
IUPAC Name |
N-(3,3-diphenylpropyl)-N'-phenyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-22(23(27)25-20-14-8-3-9-15-20)24-17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJWZZDQDFNNSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,3-diphenylpropyl)-N2-phenyloxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

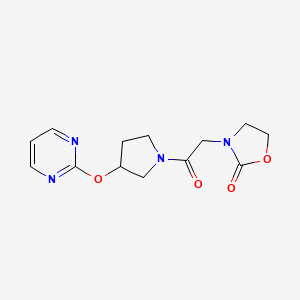
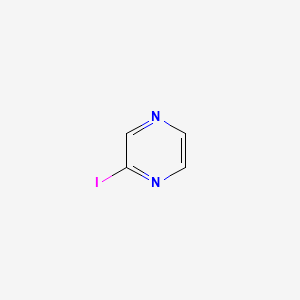





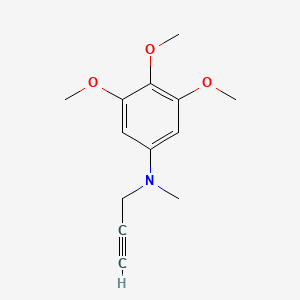
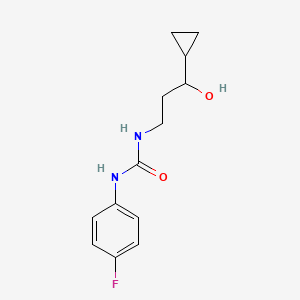

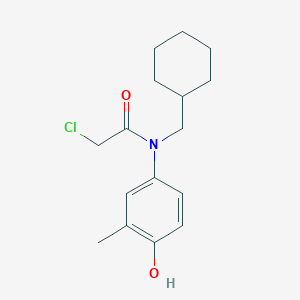
![1,6-Dimethyl-4-(3-pyridin-4-yloxyazetidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2397676.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2397678.png)
